molecular formula C17H14N2O2 B5150772 (4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione

(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B5150772
M. Wt: 278.30 g/mol
InChI Key: GNQGYLFIRQADEG-PTNGSMBKSA-N
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Description

(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidine family. This compound is characterized by a five-membered ring containing two nitrogen atoms and a double bond between the fourth and fifth carbon atoms. The presence of benzylidene and methylphenyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves the condensation of appropriate aldehydes with pyrazolidine-3,5-dione derivatives. One common method is the reaction of 4-methylbenzaldehyde with pyrazolidine-3,5-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolidine-3,5-dione: The parent compound without the benzylidene and methylphenyl groups.

    4-benzylidene-1-phenylpyrazolidine-3,5-dione: Similar structure but with a phenyl group instead of a methylphenyl group.

Uniqueness

(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione is unique due to the presence of both benzylidene and methylphenyl groups, which enhance its reactivity and potential biological activity. These substituents also provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

(4Z)-4-benzylidene-1-(4-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-17(21)15(16(20)18-19)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQGYLFIRQADEG-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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